molecular formula C10H15NO2 B2872374 1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one CAS No. 2308298-25-9

1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one

Cat. No.: B2872374
CAS No.: 2308298-25-9
M. Wt: 181.235
InChI Key: JUYJFCPPOOCALL-UHFFFAOYSA-N
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Description

1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.235. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an oxa (oxygen) and aza (nitrogen) atom in the spiro ring system adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the prop-2-en-1-one moiety to a more saturated form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(5-Oxa-8-azaspiro[2

    Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for studying ring strain and reactivity.

    Biology: Its potential biological activity could be explored for use as a pharmaceutical agent or biochemical probe.

    Medicine: The compound may have therapeutic potential, although specific applications would require further research.

    Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one is not well-documented. its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research would be needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one: The parent compound.

    1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-ol: A reduced form with an alcohol group.

    1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-carboxylic acid: An oxidized form with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features can lead to distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-9(12)11-5-6-13-8-10(7-11)3-4-10/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYJFCPPOOCALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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